Menthyl salicylate

Übersicht

Beschreibung

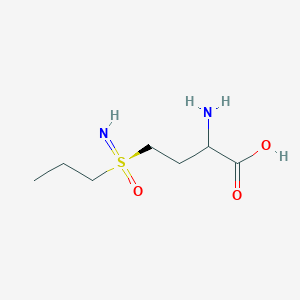

Menthyl Salicylate is an ester of menthol and salicylic acid, widely recognized for its fragrance and analgesic properties. It is a key component in various topical formulations, providing a cooling sensation and contributing to pain relief mechanisms.

Synthesis Analysis

This compound's synthesis typically involves the esterification of salicylic acid with menthol. This process can be catalyzed by acid catalysts under reflux conditions to ensure the formation of the ester bond. The reaction is an example of Fisher esterification, a specific type of esterification that involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst (Sergeev, E. E., Rodikova, Yulia A., & Zhizhina, E. G., 2023).

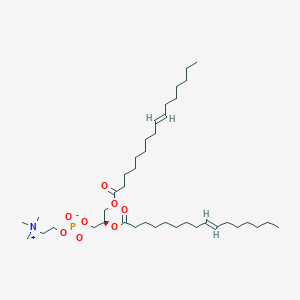

Molecular Structure Analysis

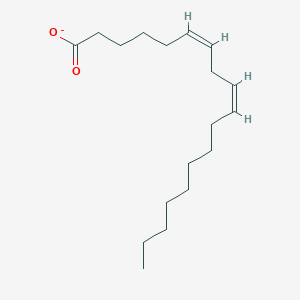

The molecular structure of this compound comprises a salicylate moiety and a menthyl group. This structure is responsible for its unique properties, including its aromatic scent and analgesic effects. The ester linkage between the menthol and salicylic acid components plays a crucial role in its stability and reactivity.

Chemical Reactions and Properties

This compound undergoes typical ester reactions, including hydrolysis under both acidic and basic conditions, which can revert it back to menthol and salicylic acid. Its chemical stability is influenced by pH, temperature, and the presence of nucleophiles. The compound's reactivity is central to its use in pharmaceutical formulations, where it acts as a prodrug, releasing salicylic acid upon hydrolysis (Shih, I., Van, Y., & Shen, M., 2004).

Wissenschaftliche Forschungsanwendungen

Salicylates in Cardiovascular Disease

Salicylates, such as Menthyl Salicylate, have historical significance in treating pain and inflammation. Notably, salicylic acid, a related compound, has been used since ancient times for conditions like rheumatism. Early preparations, however, faced challenges like side effects and unpleasant taste, leading to the development of more tolerable forms like acetylsalicylic acid (Aspirin) (McKee, Sane, & Deliargyris, 2002).

Salicylates in Cellular Metabolism

Salicylates' impact on cellular metabolism is notable. For instance, sodium salicylate reversed lathyrogen-mediated changes in fibroblast metabolism, suggesting a broad metabolic influence rather than a specific one (Aleo, 1974). Additionally, calcium salicylate demonstrated anti-cancer effects in fibrosarcoma cell lines, indicating its potential in oncology (Mahdi et al., 2006).

Salicylates in Insulin Resistance and Diabetes

Salicylates have shown promise in addressing insulin resistance and type 2 diabetes. Over a century ago, high doses of salicylates were observed to lower glucose levels in diabetic patients. This link between inflammation and the pathogenesis of type 2 diabetes has opened up new avenues for antiinflammatory strategies to mitigate the metabolic consequences of excess adiposity (Shoelson, Lee, & Goldfine, 2006).

Salicylates in Auditory Function

Salicylate's interference with outer hair cells, crucial for auditory frequency selectivity and sensitivity, is another research area. Salicylate induced reversible tinnitus and hearing loss by affecting these cells, hinting at its potential role in audiology (Kakehata & Santos-Sacchi, 1996).

Salicylates in Embryonic Development

In embryonic development, salicylates like sodium salicylate have been linked to teratogenic effects. This research suggests that histone deacetylase (HDAC) inhibition and tissue hyperacetylation could be mechanisms responsible for axial skeletal defects observed after exposure to salicylates (Di Renzo et al., 2008).

Salicylates in Neuropharmacology

Salicylate's role in neuropharmacology has been explored, especially in terms of synaptic transmission and neural excitation. In rat hippocampal CA1 areas, sodium salicylate enhanced neuronal excitation by reducing inhibitory GABAergic transmission, which might impact treatments for various neurological conditions (Gong et al., 2008).

Wirkmechanismus

Target of Action

Menthyl salicylate is an ester of menthol and salicylic acid . The primary targets of this compound are the cyclooxygenase enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are involved in inflammation and pain signaling .

Mode of Action

this compound works by inhibiting the cyclooxygenase enzymes, thereby reducing the formation of prostaglandins . This results in decreased inflammation and pain. Additionally, when combined with menthol, this compound has a counter-irritant effect . Menthol causes vasodilation, leading to a sensation of coldness, followed by an analgesic effect .

Biochemical Pathways

The action of this compound affects the prostaglandin synthesis pathway . By inhibiting cyclooxygenase, it reduces the production of prostaglandins, which are key mediators of inflammation and pain. Furthermore, it has been suggested that methyl salicylate, a related compound, can be metabolized to the plant hormone salicylic acid, which plays a role in the induction of resistance to pathogens .

Pharmacokinetics

It is known that this compound is used topically as a counter-irritant . This suggests that it is absorbed through the skin where it exerts its effects locally.

Result of Action

The inhibition of prostaglandin formation by this compound leads to a decrease in inflammation and pain. This makes it effective for the temporary relief of pain associated with conditions such as rheumatism, arthritis, neuralgia, sprains and strains of joints and muscles, lumbago, and fibrositis .

Action Environment

Environmental factors can influence the action of this compound. For example, the presence of other compounds, such as menthol or camphor, can enhance its effects . Additionally, the concentration of this compound can affect its efficacy, with higher concentrations providing more potent effects . It’s also worth noting that the action of this compound can be influenced by the physiological state of the individual, such as the presence of inflammation or injury .

Safety and Hazards

Methyl salicylate is harmful if swallowed, inhaled, or absorbed through the skin . Vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin . Ingestion of relatively small amounts can cause severe poisoning and death . It causes nausea, vomiting, acidosis, pulmonary edema, pneumonia, and convulsions .

Eigenschaften

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJOXEWUZWQYCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858853 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89-46-3, 109423-22-5 | |

| Record name | Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of Menthyl Salicylate based on the provided research papers?

A1: While this compound possesses analgesic and anti-inflammatory properties, the provided research focuses on its application as a flavoring agent and aroma component in products like Shuangling Linimentum [] and green tea []. Specifically, it contributes to the characteristic aroma profiles of these products.

Q2: How is this compound quantified in complex mixtures like tea and essential oils?

A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique employed to analyze this compound in complex mixtures [, ]. This method allows for the separation and identification of individual volatile compounds, including this compound, based on their retention times and mass spectra.

Q3: Can you describe a method for producing high-purity this compound?

A3: Unfortunately, the provided research papers do not detail the synthesis of this compound. They primarily focus on its analysis and presence in specific products. Further research is needed to address its production methods.

Q4: The abstract of one paper mentions "Salicylhydroxamic acid." Is there a connection between this compound and this compound?

A4: While both compounds share a structural similarity containing a salicylate moiety, they are distinct. The paper focusing on Salicylhydroxamic acid [] describes an improved production method for this compound, which has applications in areas such as medicine and agriculture. This research does not directly relate to this compound's properties or applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)

![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)